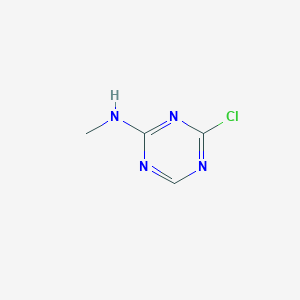

4-Chloro-N-methyl-1,3,5-triazin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-methyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN4/c1-6-4-8-2-7-3(5)9-4/h2H,1H3,(H,6,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUPARYVBPKAGRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of 1,3,5 Triazine Chemistry in Synthetic Organic Research

The 1,3,5-triazine (B166579) ring system is a cornerstone in synthetic organic chemistry, valued for its versatile and highly functionalizable nature. rsc.org This six-membered aromatic heterocycle, containing three nitrogen atoms, serves as a fundamental building block in a vast array of applications, from materials science to medicinal chemistry. nih.govresearchgate.net The widespread use of 1,3,5-triazine derivatives stems from the accessibility and reactivity of its common precursor, 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride. rsc.org

Cyanuric chloride is an inexpensive and reactive compound that allows for the sequential and controlled substitution of its three chlorine atoms with various nucleophiles. nih.gov This stepwise reactivity, which can be modulated by temperature, enables the synthesis of mono-, di-, and tri-substituted triazines with a high degree of precision. arkat-usa.org The first nucleophilic substitution typically occurs at low temperatures (around 0 °C), the second at room temperature, and the third at elevated temperatures. arkat-usa.org This predictable reactivity profile has made 1,3,5-triazines a popular scaffold in combinatorial chemistry and for the development of new therapeutic agents. rsc.org

Derivatives of 1,3,5-triazine are utilized in numerous fields; they are found in herbicides, reactive dyes, and polymers. nih.gov In the realm of academic research, they are investigated as potential anticancer, antimicrobial, antiviral, and anti-inflammatory agents. researchgate.net The structural rigidity and the capacity of the nitrogen atoms to participate in hydrogen bonding also make triazines valuable components in the design of supramolecular assemblies and functional materials. nih.gov

Historical Development and Evolution of Research on Chloro Aminotriazines

The study of chloro-aminotriazines is rooted in the foundational work on the reactivity of cyanuric chloride. The ability to selectively replace the chlorine atoms with amines has been a subject of research for many decades. This selective substitution allows for the creation of a diverse library of aminotriazine (B8590112) derivatives.

A key aspect of the historical development has been the exploration of the relative reactivity of different nucleophiles towards the triazine core. researchgate.net The synthesis of compounds like 4-Chloro-N-methyl-1,3,5-triazin-2-amine is a direct result of this accumulated knowledge. It is synthesized through the nucleophilic substitution of one chlorine atom on a dichlorotriazine precursor with methylamine (B109427). A documented synthesis of 4-chloro-N-methyl-1,3,5-triazin-2-amine involves the reaction of 2,4-dichloro- rsc.orgresearchgate.netnih.govtriazine with a suitable amine precursor in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as dimethylacetamide (DMA). nih.govnih.gov

Early research on chloro-aminotriazines was heavily focused on their application as herbicides. However, over time, the focus has expanded significantly into medicinal chemistry. Researchers have systematically synthesized and evaluated various chloro-aminotriazines for their biological activities, leading to the discovery of compounds with potential therapeutic applications. nih.gov The investigation into the hydrolysis of chloro-1,3,5-triazines and the conditions for selective substitution has also been a significant area of study, leading to the synthesis of related structures like 4-chloro-6-(R,R′-amino)-1,3,5-triazin-2(1H)-ones. chemicalbook.com

Derivatization and Functionalization Strategies of 4 Chloro N Methyl 1,3,5 Triazin 2 Amine

Introduction of Aromatic, Heteroaromatic, and Aliphatic Moieties

The chlorine atom on the 1,3,5-triazine (B166579) ring is a good leaving group, facilitating its displacement by various nucleophiles. This reaction is the cornerstone for introducing a wide array of functional groups, including aromatic, heteroaromatic, and aliphatic moieties. The substitution of the chlorine atom is a well-established method for modifying the properties of the triazine core. nih.govresearchgate.net

The synthesis of derivatives of 4-Chloro-N-methyl-1,3,5-triazin-2-amine can be achieved through a stepwise nucleophilic substitution reaction, often starting from the more readily available precursor, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). researchgate.netnih.gov The reactivity of the chlorine atoms in cyanuric chloride is temperature-dependent, allowing for sequential and controlled substitution. The first chlorine is typically substituted at 0 °C, the second at room temperature, and the third at elevated temperatures. nih.gov This differential reactivity allows for the regioselective introduction of different nucleophiles.

For the synthesis of 4-Chloro-N-methyl-1,3,5-triazin-2-amine derivatives, one chlorine atom of a dichlorotriazine precursor would be replaced by a nucleophile. For instance, reaction with aromatic amines (anilines), heteroaromatic amines (e.g., aminopyridines), or aliphatic amines leads to the corresponding N-substituted derivatives. The reaction conditions, such as solvent, temperature, and the presence of a base to neutralize the liberated HCl, are crucial for achieving high yields and selectivity. For example, the synthesis of N-benzyl-4-chloro-6-morpholino-1,3,5-triazin-2-amine has been reported, illustrating the introduction of both aliphatic (via morpholine) and aromatic (via benzylamine) moieties onto the triazine core. nih.gov Similarly, reaction with N-methylaniline has been used to produce 4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine. nih.govnih.gov

The introduction of these various moieties can significantly impact the biological and physicochemical properties of the resulting compounds.

Table 1: Examples of Nucleophilic Substitution on Chloro-s-triazines

| Nucleophile | Resulting Moiety | Reference Compound Example |

|---|---|---|

| Morpholine | Aliphatic (cyclic amine) | N-benzyl-4-chloro-6-morpholino-1,3,5-triazin-2-amine |

| N-methylaniline | Aromatic amine | 4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine |

| Various amines | Aliphatic/Aromatic | Trisubstituted 1,3,5-triazines |

Formation of N-(mdpi.comnih.govresearchgate.netTriazine-2-yl) α-Ketoamides and Amides

A notable functionalization strategy for aminotriazines, including derivatives of 4-Chloro-N-methyl-1,3,5-triazin-2-amine, is the formation of N-( mdpi.comnih.govresearchgate.nettriazine-2-yl) α-ketoamides and amides. A selective method has been developed for the synthesis of these compounds from 2-amino mdpi.comnih.govresearchgate.nettriazines and ketones through an oxidation and oxidative C-C bond cleavage reaction. mdpi.comnih.govsemanticscholar.orgresearchgate.net This transformation proceeds under mild conditions and demonstrates good functional group tolerance and chemoselectivity. mdpi.comnih.govsemanticscholar.org

The general procedure for the synthesis of N-( mdpi.comnih.govresearchgate.nettriazine-2-yl) α-ketoamides involves reacting the 2-aminotriazine with a ketone in the presence of a copper(I) chloride catalyst and iodine in dimethyl sulfoxide (DMSO) at an elevated temperature. mdpi.comnih.gov This reaction provides a direct route to α-ketoamides, which are important structural motifs in many biologically active molecules. semanticscholar.orgnih.gov

Furthermore, under slightly modified conditions, the reaction can lead to the formation of N-( mdpi.comnih.govresearchgate.nettriazine-2-yl) amides via an oxidative C-C bond cleavage. semanticscholar.orgnih.gov This method offers a valuable tool for the synthesis of functionalized 1,3,5-triazines. mdpi.comnih.govsemanticscholar.org

Table 2: Synthesis of N-( mdpi.comnih.govresearchgate.netTriazine-2-yl) α-Ketoamides and Amides from 2-Amino mdpi.comnih.govresearchgate.nettriazines

| Reactants | Product Type | Key Reagents | Reference |

|---|---|---|---|

| 2-Amino mdpi.comnih.govresearchgate.nettriazine, Ketone | N-( mdpi.comnih.govresearchgate.nettriazine-2-yl) α-Ketoamide | CuCl, I₂, DMSO | mdpi.comnih.gov |

| 2-Amino mdpi.comnih.govresearchgate.nettriazine, Ketone | N-( mdpi.comnih.govresearchgate.nettriazine-2-yl) Amide | Modified conditions | semanticscholar.orgnih.gov |

Regioselective Functionalization of the Triazine Nucleus and Side Chains

The concept of regioselectivity is of paramount importance in the functionalization of the 1,3,5-triazine nucleus, particularly when starting from cyanuric chloride. The three chlorine atoms exhibit different reactivity levels, which can be exploited for the sequential and controlled introduction of various substituents. nih.gov This differential reactivity forms the basis for the regioselective synthesis of unsymmetrically substituted triazines.

The first nucleophilic substitution on cyanuric chloride is generally fast and can be carried out at low temperatures (e.g., 0-5 °C). Once the first chlorine is replaced, the electronic properties of the triazine ring are altered, which in turn affects the reactivity of the remaining two chlorine atoms. The second substitution typically requires a higher temperature (e.g., room temperature), and the third substitution necessitates even more forcing conditions. nih.gov

This step-wise approach allows for the synthesis of 2,4-disubstituted-6-chloro-1,3,5-triazines, which can then undergo further functionalization at the remaining chlorine position. In the context of 4-Chloro-N-methyl-1,3,5-triazin-2-amine, this principle would be applied to introduce the N-methylamino group and another substituent, leaving one chlorine atom for subsequent reactions.

Functionalization can also be directed towards the side chains. For instance, if a substituent with a reactive functional group is introduced onto the triazine ring, this group can be further modified in subsequent reaction steps.

Structure-Reactivity Relationships in Derivatization Processes

The reactivity of the chlorine atom in 4-Chloro-N-methyl-1,3,5-triazin-2-amine and related compounds is intrinsically linked to the electronic nature of the other substituents on the triazine ring. The introduction of an electron-donating group, such as an amino group, onto the triazine nucleus generally decreases the reactivity of the remaining chlorine atoms towards nucleophilic attack. This is due to the donation of electron density into the triazine ring, which reduces the electrophilicity of the carbon atoms attached to the chlorines.

Conversely, the presence of electron-withdrawing groups would be expected to enhance the reactivity of the chlorine atoms. This interplay between the electronic effects of the substituents and the reactivity of the leaving group is a fundamental aspect of the structure-reactivity relationship in the derivatization of chlorotriazines.

The nature of the incoming nucleophile also plays a critical role. Stronger nucleophiles will react more readily with the electrophilic carbon of the triazine ring. youtube.com The steric hindrance of both the triazine substrate and the nucleophile can also influence the reaction rate and outcome.

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in 4-Chloro-N-methyl-1,3,5-triazin-2-amine. Analysis of both proton (¹H) and carbon-13 (¹³C) spectra allows for an unambiguous assignment of the structure.

The ¹H NMR spectrum of 4-Chloro-N-methyl-1,3,5-triazin-2-amine is expected to be relatively simple, showing signals corresponding to the methyl protons and the amine proton.

N-Methyl Group (-NHCH₃): This group should produce a doublet signal due to coupling with the adjacent N-H proton. The chemical shift is anticipated to be in the range of δ 2.8-3.1 ppm . Upon exchange with D₂O, this doublet would collapse into a singlet.

Amine Proton (-NH): A broad singlet or a quartet (due to coupling with the methyl protons) is expected for the amine proton, likely appearing in the δ 5.0-7.0 ppm region. Its broadness and chemical shift can be highly dependent on the solvent, concentration, and temperature.

Triazine Proton (-CH): The single proton on the triazine ring is expected to appear as a singlet at a downfield position, estimated to be around δ 8.0-8.5 ppm , due to the electron-withdrawing nature of the nitrogen atoms in the aromatic ring.

Table 1: Predicted ¹H NMR Spectral Data

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CH (Triazine Ring) | 8.0 - 8.5 | Singlet (s) |

| -NH | 5.0 - 7.0 | Broad Singlet (br s) |

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. For 4-Chloro-N-methyl-1,3,5-triazin-2-amine, three distinct signals for the triazine ring carbons and one for the methyl carbon are expected. In related aminotriazine (B8590112) structures, the triazine ring carbons are known to resonate at low field strength due to the deshielding effect of the electronegative nitrogen atoms. researchgate.net

Triazine Carbons (C=N): The three carbons of the triazine ring are in different chemical environments. The carbon atom bonded to the chlorine (C-Cl) is expected to be the most deshielded, appearing around δ 170-172 ppm . The carbon bonded to the methylamine (B109427) group (C-NHCH₃) would likely appear around δ 165-168 ppm . The third triazine carbon (C-H) is predicted to be in a similar range, around δ 164-167 ppm .

Methyl Carbon (-CH₃): The carbon of the N-methyl group is expected to produce a signal in the upfield region, typically around δ 28-32 ppm .

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C -Cl (Triazine Ring) | 170 - 172 |

| C -NHCH₃ (Triazine Ring) | 165 - 168 |

| C -H (Triazine Ring) | 164 - 167 |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula and to gain structural insights from fragmentation patterns.

HRMS provides a highly accurate mass measurement, which is used to confirm the elemental composition of the molecule. For 4-Chloro-N-methyl-1,3,5-triazin-2-amine (C₄H₅ClN₄), the expected exact mass can be calculated. The presence of chlorine would be evident from the characteristic isotopic pattern (M+ and M+2 peaks with an approximate 3:1 ratio). The predicted monoisotopic mass for the [M+H]⁺ ion of the related isomer, 4-chloro-6-methyl-1,3,5-triazin-2-amine, is 145.02756, which provides a close approximation for the target compound. uni.lu

GC-MS analysis would provide the mass spectrum of the pure compound. The mass spectrum is expected to show a molecular ion peak [M]⁺. For the analogous compound 6-chloro-1,3,5-triazine-2,4-diamine, the molecular ion peak is observed at m/z 145. nist.gov A similar molecular ion peak is expected for 4-Chloro-N-methyl-1,3,5-triazin-2-amine. Key fragmentation patterns would likely involve the loss of chlorine (Cl•), the methyl group (CH₃•), and hydrocyanic acid (HCN) from the triazine ring, which is a characteristic fragmentation pathway for triazine derivatives.

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z Value | Identity |

|---|---|

| 144/146 | [M]⁺ Molecular ion |

| 129/131 | [M - CH₃]⁺ |

| 109 | [M - Cl]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the characteristic functional groups present in the molecule based on their vibrational frequencies.

The IR spectrum of 4-Chloro-N-methyl-1,3,5-triazin-2-amine would be characterized by several key absorption bands.

N-H Stretching: A moderate to sharp absorption band between 3350 and 3500 cm⁻¹ is expected, corresponding to the N-H stretching vibration of the secondary amine.

C-H Stretching: Signals for C-H stretching from the methyl group and the triazine ring C-H would appear just below and just above 3000 cm⁻¹ , respectively.

C=N Stretching (Triazine Ring): Strong absorption bands characteristic of the triazine ring's C=N and C-N stretching vibrations are expected in the fingerprint region, typically between 1550 and 1650 cm⁻¹ and 1350-1450 cm⁻¹ . The IR spectrum of the related 2-chloro-4,6-diamino-1,3,5-triazine shows strong peaks in these regions. chemicalbook.comnist.gov

N-H Bending: An absorption corresponding to the N-H bending vibration should be visible around 1500-1580 cm⁻¹ .

C-Cl Stretching: A moderate to strong band for the C-Cl stretch is expected in the lower frequency region, typically between 700 and 850 cm⁻¹ .

Table 4: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3350 - 3500 | Medium-Sharp |

| C-H Stretch (Aromatic/Aliphatic) | 2900 - 3100 | Medium-Weak |

| C=N Stretch (Triazine Ring) | 1550 - 1650 | Strong |

| N-H Bend | 1500 - 1580 | Medium |

| C-N Stretch (Triazine Ring) | 1350 - 1450 | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. While specific crystallographic data for 4-Chloro-N-methyl-1,3,5-triazin-2-amine is not publicly available, analysis of closely related substituted s-triazine derivatives provides significant insight into the expected structural features. mdpi.com

Conformational Analysis of Triazine and Attached Rings

The core of the molecule is a 1,3,5-triazine (B166579) ring, an aromatic heterocycle. In related tri-substituted triazine crystal structures, the triazine ring generally maintains a high degree of planarity. nih.gov The substituents—a chloro group and a methylamino group—are attached to this ring.

Conformational analysis of similar substituted triazines reveals that hindered rotation can occur around the C(triazine)–N(amino) bond. mdpi.com This can lead to different conformers in solution. However, in the solid state, the molecule typically adopts a single, most stable conformation. For 4-Chloro-N-methyl-1,3,5-triazin-2-amine, the methyl group's orientation relative to the triazine ring is a key conformational feature. Intramolecular hydrogen bonding, for instance between the amino proton and a ring nitrogen, can further stabilize a particular conformation, a phenomenon observed in other complex triazine derivatives. mdpi.com Density Functional Theory (DFT) calculations on similar triazine structures have been used to predict the most stable ground-state conformations, which often correlate well with experimental X-ray data. mdpi.com

Table 1: Predicted and Observed Structural Features of Substituted Triazines This table is illustrative, based on data from related triazine structures.

| Structural Feature | Typical Observation in Triazine Derivatives | Reference |

| Triazine Ring Geometry | Planar or near-planar | nih.gov |

| C(triazine)-N Bond Rotation | Can be restricted, leading to conformers | mdpi.com |

| Intramolecular H-bonds | Possible between substituents and ring nitrogens | mdpi.com |

| Crystal System | Varies (e.g., Monoclinic, Orthorhombic) | mdpi.com |

Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. mdpi.com For chlorotriazines, these interactions are crucial for the stability of the crystal lattice.

In the crystal structure of related s-triazine derivatives, several types of non-covalent interactions are observed:

Hydrogen Bonding: The N-H group of the methylamino substituent can act as a hydrogen bond donor, while the nitrogen atoms of the triazine ring can act as acceptors. This can lead to the formation of chains or networks of molecules. For example, intermolecular N-H···N hydrogen bonds are a common feature stabilizing the crystal structures of aminotriazines. mdpi.com

Halogen Bonding: The chlorine atom can participate in halogen bonding, where it acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic atom, such as a nitrogen atom on an adjacent molecule.

π-π Stacking: The electron-deficient triazine rings can stack on top of each other, an interaction that helps to maximize packing efficiency.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an essential tool for separating the components of a mixture, making it ideal for assessing the purity of 4-Chloro-N-methyl-1,3,5-triazin-2-amine and for its isolation during synthesis. birchbiotech.com Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques employed for the analysis of triazine compounds. researchgate.netamericanpharmaceuticalreview.com

A typical analytical method for a chlorotriazine compound involves sample preparation followed by chromatographic separation and detection.

Sample Preparation: For complex samples, a preliminary purification step like solid-phase extraction (SPE) may be used to remove interfering substances. researchgate.net

Gas Chromatography (GC): GC is well-suited for volatile and thermally stable compounds. The sample is vaporized and separated on a capillary column. A mass selective detector (MSD) is often used for both identification and quantification, a technique known as GC-MS. nih.gov For related chlorotriazine metabolites, methods using GC-MS in the selected ion monitoring (SIM) mode have been developed to achieve low detection limits. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is versatile and can be used for compounds that are not suitable for GC. In reversed-phase HPLC (RP-HPLC), a non-polar stationary phase is used with a polar mobile phase. A UV detector is commonly used for detection, as the triazine ring absorbs UV light. americanpharmaceuticalreview.comresearchgate.net

The purity of a sample is determined by analyzing the resulting chromatogram. The area of the peak corresponding to 4-Chloro-N-methyl-1,3,5-triazin-2-amine is compared to the total area of all peaks. For quantitative analysis, a reference standard of known purity is used to create a calibration curve. birchbiotech.com

Table 2: Exemplar Chromatographic Methods for Chlorotriazine Analysis This table illustrates typical conditions based on published methods for related compounds.

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Application | Reference |

| GC-MS | DB-Wax Capillary Column | Helium | Mass Spectrometry (MS) | Quantification of metabolites | researchgate.netnih.gov |

| HPLC-UV | C18 (Reversed-Phase) | Acetonitrile/Water mixture | UV Detector | Purity analysis | americanpharmaceuticalreview.comresearchgate.net |

| SPE-GC-MS | C18/Cation Exchange | Helium | Mass Spectrometry (MS) | Analysis in water samples | researchgate.net |

Computational Chemistry and Theoretical Investigations of 4 Chloro N Methyl 1,3,5 Triazin 2 Amine

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Theoretical calculations on similar 4-chloro-6-amino-1,3,5-triazin-2(1H)-ones have been employed to determine the most stable tautomeric forms. researchgate.net Such studies often utilize methods like the GAUSSIAN program to analyze the geometry, energy, and intermolecular interactions, which are crucial for understanding the molecule's behavior in different environments. researchgate.net

The electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MESP), can be mapped to predict reactive sites. For many organic molecules, these calculations help in understanding the regions susceptible to nucleophilic or electrophilic attack.

| Parameter | Predicted Value |

| C-Cl Bond Length | ~1.7 Å |

| C-N (ring) Bond Length | ~1.3 Å |

| N-C-N (ring) Angle | ~115° |

| C-N-C (ring) Angle | ~125° |

Density Functional Theory (DFT) Studies on Reactivity and Reaction Pathways

Density Functional Theory (DFT) is a powerful computational method used to investigate the reactivity of molecules. For triazine derivatives, DFT calculations can predict the sites of reaction and the energy barriers associated with different reaction pathways. These studies often focus on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's ability to donate or accept electrons.

Studies on similar heterocyclic systems demonstrate that DFT can be used to calculate various reactivity descriptors. researchgate.net These descriptors include ionization energy, electronegativity, hardness, and softness, which provide a quantitative measure of the molecule's reactivity. researchgate.net For instance, the energy gap between the HOMO and LUMO is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

In the context of 4-Chloro-N-methyl-1,3,5-triazin-2-amine, the chlorine atom is an electron-withdrawing group, which influences the electron distribution on the triazine ring and makes the carbon atom attached to it susceptible to nucleophilic attack. The amino group, being an electron-donating group, also modulates the reactivity of the ring. DFT calculations can precisely model these electronic effects.

Table 2: Illustrative DFT Reactivity Descriptors (Note: These values are hypothetical and serve to illustrate the type of data generated from DFT studies, as specific data for the title compound was not found.)

| Descriptor | Value (illustrative) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Electronegativity (χ) | 3.85 eV |

| Hardness (η) | 2.65 eV |

Mechanistic Elucidation through Computational Modeling

Computational modeling plays a pivotal role in elucidating reaction mechanisms that are difficult to probe experimentally. For reactions involving triazine derivatives, computational studies can map out the potential energy surface, identifying transition states and intermediates.

For example, a study on the reaction of 2-amino- nih.govresearchgate.netacs.orgtriazines with ketones proposed a plausible mechanism involving several intermediates. nih.gov The reaction proceeds through the formation of an initial adduct, followed by oxidation and rearrangement steps. nih.gov While this study does not involve 4-Chloro-N-methyl-1,3,5-triazin-2-amine directly, the principles of mechanistic investigation are transferable.

Another relevant study investigated the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) with tertiary amines to form triazinylammonium salts. nih.gov This work highlights the steric and electronic effects that govern the reactivity of the chlorine atom on the triazine ring. nih.gov Computational analysis of the transition states in such reactions can provide a detailed understanding of the factors controlling the reaction outcome. Such computational approaches could be applied to understand the substitution reactions of the chlorine atom in 4-Chloro-N-methyl-1,3,5-triazin-2-amine with various nucleophiles.

Quantitative Structure-Property Relationships (QSPR) for Predicting Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its physicochemical properties. While specific QSPR studies for 4-Chloro-N-methyl-1,3,5-triazin-2-amine were not identified, the principles of QSPR are widely applied to triazine derivatives for purposes such as predicting biological activity or environmental fate.

The development of a QSPR model involves calculating a set of molecular descriptors that encode structural, electronic, and topological features of the molecule. These descriptors are then used to build a mathematical model that can predict a specific property. For a series of triazine derivatives, QSPR could be used to predict properties like solubility, toxicity, or receptor binding affinity.

For instance, studies on trisubstituted 1,3,5-triazines as histamine (B1213489) H4 receptor antagonists have explored structure-activity relationships, which is a concept closely related to QSPR. nih.gov These studies identify key structural features that influence biological activity, such as the nature of substituents on the triazine ring. nih.gov Similar methodologies could be employed to develop predictive models for the chemical behavior of 4-Chloro-N-methyl-1,3,5-triazin-2-amine and its analogues.

Applications of 4 Chloro N Methyl 1,3,5 Triazin 2 Amine and Its Derivatives in Chemical Synthesis

Utilization as Versatile Building Blocks in Organic Synthesis

The compound 4-Chloro-N-methyl-1,3,5-triazin-2-amine is a highly versatile building block in organic synthesis, primarily due to the reactivity of its parent structure, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). researchgate.netmdpi.com The key to the synthetic utility of chlorinated triazines is the ability to perform sequential and controlled nucleophilic substitution of the chlorine atoms. mdpi.comnih.gov Each substitution of a chlorine atom on the triazine ring decreases the reactivity of the remaining ones, which allows for the stepwise introduction of different functional groups by carefully controlling reaction conditions such as temperature. mdpi.comresearchgate.net

In the case of 4-Chloro-N-methyl-1,3,5-triazin-2-amine, two of the three chlorine atoms of cyanuric chloride have already been replaced. The remaining chlorine atom can be substituted by a wide range of nucleophiles, including amines, alcohols, and thiols, to create a vast library of trisubstituted triazine derivatives. mdpi.comnih.gov This step-wise approach is a cornerstone for the synthesis of complex molecules, including hyperbranched polymers and dendrimers. researchgate.net The presence of the N-methylamino group also influences the electronic properties of the triazine ring, which can be leveraged to direct further chemical transformations.

Role as Precursors for Complex Heterocyclic Systems and Novel Compounds

The 1,3,5-triazine (B166579) ring is a fundamental heterocyclic system that serves as a scaffold for building more complex molecular architectures. researchgate.net Derivatives like 4-Chloro-N-methyl-1,3,5-triazin-2-amine are crucial intermediates for synthesizing functionalized 1,3,5-triazines and other heterocyclic compounds. nih.gov For instance, reactions that involve the remaining chlorine atom can lead to the formation of fused ring systems or molecules with multiple triazine units.

Recent research has demonstrated methods for synthesizing N-( longchangchemical.comforemost-chem.compartinchem.comtriazine-2-yl) amides and α-ketoamides from 2-amino longchangchemical.comforemost-chem.compartinchem.comtriazines and ketones. nih.gov These transformations, which proceed under mild conditions, highlight the utility of amino-substituted triazines as platforms for creating valuable amide structures that are prevalent in many natural products and pharmaceuticals. nih.gov The ability to selectively functionalize the triazine core makes these compounds highly desirable in the development of novel molecules with potential biological activity. nih.govnih.gov

Intermediates in the Synthesis of Agrochemicals

The 1,3,5-triazine core is a well-established feature in many herbicides. longchangchemical.comresearchgate.net Compounds like Atrazine (B1667683) are widely recognized for their ability to control weed growth. longchangchemical.com The structural similarity of 4-Chloro-N-methyl-1,3,5-triazin-2-amine to these active agrochemicals makes it a valuable intermediate in the research and development of new crop protection agents.

The synthesis of new agrochemicals often involves modifying a core structure to enhance efficacy, selectivity, or environmental profile. The reactive chlorine atom on 4-Chloro-N-methyl-1,3,5-triazin-2-amine allows for the attachment of various side chains, which can be tailored to target specific biological pathways in weeds. Pyridine-containing pesticides, for example, are known for being highly efficient with low toxicity. agropages.com By using intermediates like the subject compound, chemists can explore a wide range of structural variations to discover next-generation agrochemicals. agropages.com

Table 1: Examples of Triazine-Based Agrochemicals

| Compound Name | Class | Primary Use |

|---|---|---|

| Atrazine | Triazine | Herbicide |

| Simazine | Triazine | Herbicide |

| Cyanazine | Triazine | Herbicide |

| Pymetrozine | Pyridine azomethine | Insecticide |

Development of Advanced Materials Based on Triazine Scaffolds

The inherent stability and versatility of the 1,3,5-triazine ring have led to its incorporation into a variety of advanced materials. researchgate.net

One of the most significant industrial applications of triazine derivatives is as ultraviolet (UV) light absorbers and stabilizers for polymers. longchangchemical.comforemost-chem.com These additives protect plastics, coatings, and elastomers from degradation caused by exposure to sunlight. sarex.com Triazine-based UV absorbers, particularly those of the hydroxyphenyltriazine (HPT) class, are known for their high performance, thermal stability, and durability, often outperforming other classes of stabilizers like benzotriazoles. longchangchemical.compartinchem.com

The mechanism involves the absorption of harmful UV radiation and its dissipation as harmless heat energy. foremost-chem.com While 4-Chloro-N-methyl-1,3,5-triazin-2-amine is not itself a UV absorber, it serves as a key precursor. The chlorine atom can be readily substituted with a hydroxyphenyl group to synthesize high-performance HPT stabilizers. irochemical.com The development of multifunctional additives, where a triazine UV absorber is chemically bonded to a hindered amine light stabilizer (HALS), is an emerging trend to further enhance polymer lifetime. irochemical.com

Table 2: Common Triazine-Based UV Stabilizers

| Stabilizer Name | Chemical Class | Key Features & Applications |

|---|---|---|

| Omnistab UV 1577 | Hydroxyphenyltriazine (HPT) | Excellent compatibility and weathering resistance for polycarbonate (PC) and polyesters (PET, PBT). partinchem.com |

| Omnistab UV 1164 | Hydroxyphenyltriazine (HPT) | Excellent light and heat stability with minimal color impact; used in nylon, PVC, PET, and ABS. partinchem.com |

Beyond UV stabilization, the triazine scaffold is used to create a range of other functional materials. The ability to introduce multiple substituents onto the triazine ring allows for the design of molecules with specific properties. researchgate.netnih.gov

Applications include:

Flame Retardants: Triazine derivatives are incorporated into plastics, textiles, and building materials to reduce their flammability. longchangchemical.com

Polymers and Resins: The triazine ring can be part of the monomer unit used to create highly stable and durable polymers. longchangchemical.comresearchgate.net

Photo- and Electroluminescent Materials: Functionalized 1,3,5-triazines are being explored for use in organic light-emitting diodes (OLEDs), fluorescent sensors, and materials with nonlinear optical properties. rsc.org The electron-deficient nature of the triazine ring makes it an excellent building block for these applications.

In each of these areas, a precursor like 4-Chloro-N-methyl-1,3,5-triazin-2-amine provides a reliable and adaptable starting point for synthesizing the target functional molecules.

Future Perspectives and Emerging Research Directions

Catalyst-Mediated Transformations for Enhanced Selectivity and Efficiency

The functionalization of the 1,3,5-triazine (B166579) core, particularly the substitution of its chlorine atoms, is a cornerstone of its chemistry. mdpi.com While traditional nucleophilic substitution reactions are effective, future research is increasingly focused on catalyst-mediated transformations to achieve higher selectivity and efficiency, especially in complex molecular architectures.

Copper-catalyzed reactions have shown promise in the synthesis of 1,3,5-triazine derivatives. For instance, Cu(OAc)2 has been effectively used for the aerobic oxidative coupling of alcohols and amidine hydrochlorides to form triazines, eliminating the need for strong bases or external oxidants. rsc.org This suggests potential for developing copper-catalyzed cross-coupling reactions involving 4-Chloro-N-methyl-1,3,5-triazin-2-amine with a variety of nucleophiles under milder conditions.

The development of novel catalytic systems is crucial. Research into the effects of different catalysts, solvents, and the basicity of reactants on dehydrocondensation reactions using triazine derivatives like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) has provided valuable insights. nih.gov These studies show that reaction outcomes are highly dependent on the interplay between the catalyst and the reaction environment, highlighting the need for tailored catalytic systems for specific transformations of chloro-amino-triazines. nih.gov

Table 1: Comparison of Catalytic vs. Non-Catalytic Approaches for Triazine Functionalization

| Feature | Conventional Nucleophilic Substitution | Catalyst-Mediated Transformation |

| Reaction Conditions | Often requires elevated temperatures and strong bases. mdpi.com | Milder conditions, often at room temperature. frontiersin.org |

| Selectivity | Can be difficult to control, leading to mixtures of products. mdpi.com | High chemo- and regioselectivity. organic-chemistry.org |

| Substrate Scope | May be limited by the reactivity of the nucleophile. | Broader substrate scope, including less reactive nucleophiles. |

| Byproducts | Can generate significant salt waste. | Often generates fewer byproducts, leading to cleaner reactions. |

| Catalysts | Not applicable. | Transition metals (e.g., Cu, Pd, Ni), organocatalysts. rsc.org |

Flow Chemistry Approaches in Triazine Synthesis and Functionalization

Continuous flow chemistry is emerging as a powerful technology for chemical synthesis, offering significant advantages in terms of safety, scalability, and process control over traditional batch methods. rsc.orgnih.gov The synthesis and functionalization of triazine derivatives, including 4-Chloro-N-methyl-1,3,5-triazin-2-amine, are well-suited for this approach.

The modular nature of flow systems allows for the telescoping of multiple reaction steps, minimizing the isolation of potentially hazardous intermediates. nih.gov For triazine synthesis, which can involve exothermic reactions and the use of reactive reagents, the enhanced heat and mass transfer in microreactors provides superior temperature control and mixing, leading to higher yields and purity. uc.pt

Recent studies have demonstrated the successful application of flow chemistry for the synthesis of various heterocyclic compounds, including pyrrolo[2,1-f] acs.orgresearchgate.netrsc.orgtriazines and triazoles. rsc.orgacs.org These examples showcase the potential for developing continuous flow processes for the production of 4-Chloro-N-methyl-1,3,5-triazin-2-amine and its derivatives. The ability to precisely control residence time, temperature, and stoichiometry in a flow reactor can be particularly advantageous for managing the sequential substitution of chlorine atoms on the triazine ring. researchgate.net

Advanced Spectroscopic Characterization Techniques for In Situ Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is fundamental to optimizing synthetic processes. Advanced spectroscopic techniques that allow for in situ, real-time monitoring of chemical reactions are becoming indispensable tools for chemical research and development.

For reactions involving 4-Chloro-N-methyl-1,3,5-triazin-2-amine, techniques such as Raman spectroscopy and UV-visible spectroelectrochemistry can provide invaluable data. rsc.orgresearchgate.net Raman spectroscopy, for instance, has been successfully used for the quantitative analysis of triazine-based H2S scavengers, demonstrating its capability to monitor triazine concentrations in industrial processes. researchgate.net This non-invasive technique could be adapted to track the progress of substitution reactions on the triazine core in real-time.

Furthermore, combining techniques like stopped-flow experiments with spectrophotometric monitoring can elucidate complex reaction mechanisms and determine rate constants. rsc.org Applying these advanced analytical methods to the synthesis and functionalization of 4-Chloro-N-methyl-1,3,5-triazin-2-amine would enable a more rational approach to process optimization and the discovery of new reaction pathways. The structures of triazine-based compounds are often confirmed using a combination of UV-Vis, FT-IR, and NMR spectroscopy. mdpi.comnih.gov

Computational Design and Predictive Modeling for Novel Triazine-Based Synthetic Tools

Computational chemistry has become a powerful partner to experimental synthesis, enabling the design of new molecules and the prediction of their properties and reactivity. mdpi.com For 1,3,5-triazine derivatives, computational methods like Density Functional Theory (DFT) are being used to study their electronic structure and predict their behavior. rsc.org

DFT calculations can provide insights into the geometric and electronic properties of triazine-based molecules, helping to design new compounds with specific characteristics. rsc.orgmdpi.com For example, computational studies have been used to design tri-s-triazine-based host materials for phosphorescent blue emitters by tuning their electronic properties through different substitution patterns. rsc.org This approach could be extended to design novel derivatives of 4-Chloro-N-methyl-1,3,5-triazin-2-amine with tailored reactivity for use as synthetic building blocks.

Predictive modeling can also be used to understand and optimize reaction pathways. mdpi.com By calculating the energies of reactants, intermediates, and products, computational models can help to predict the most favorable reaction conditions and identify potential side reactions. researchgate.net This in silico approach can significantly reduce the amount of experimental work required to develop new synthetic methods. Structure-aided computational design is also being employed to create libraries of triazole-based inhibitors. mdpi.com

Exploration of New Reaction Spaces for Chloro-Amino-1,3,5-triazines

While nucleophilic substitution is the most common reaction of chloro-s-triazines, future research will undoubtedly focus on exploring new and unconventional reaction pathways to expand their synthetic utility. frontiersin.org The development of novel methods for the functionalization of the triazine core is a key area of interest. nih.gov

Recent research has shown the potential for selective transformations of 2-amino nih.govrsc.orgacs.orgtriazines with ketones to produce α-ketoamides and amides through oxidative C-C bond cleavage. nih.gov This indicates that the triazine ring can participate in a wider range of reactions than previously thought.

The exploration of photocatalysis and electrochemistry could also open up new reaction spaces for chloro-amino-1,3,5-triazines. These methods can generate highly reactive intermediates under mild conditions, potentially enabling transformations that are not possible with traditional thermal methods. The merger of continuous flow technology with modern photochemistry has already demonstrated new opportunities for chemical synthesis with improved selectivity and safety. researchgate.net The investigation of these emerging areas will be crucial for unlocking the full synthetic potential of 4-Chloro-N-methyl-1,3,5-triazin-2-amine and related compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Chloro-N-methyl-1,3,5-triazin-2-amine and its derivatives?

- Methodology : The compound is typically synthesized via nucleophilic substitution of cyanuric chloride. For example, in a two-step procedure:

Step 1 : React cyanuric chloride with methylamine at 0°C in dichloromethane (CH₂Cl₂) using Hünig’s base as a catalyst.

Step 2 : Introduce additional substituents (e.g., aryl or alkyl groups) via sequential substitution at the 4- and 6-positions of the triazine core.

Purification is achieved via silica column chromatography with gradient elution (ethyl acetate/hexanes) .

- Key Data : Yields range from 86% to 91% depending on substituent reactivity and reaction conditions .

Q. How is structural characterization performed for triazine derivatives like 4-Chloro-N-methyl-1,3,5-triazin-2-amine?

- Methodology :

- ¹H/¹³C NMR : Assign peaks based on substituent-induced shifts (e.g., methyl groups at δ ~2.3–2.5 ppm in ¹H NMR; triazine carbons at δ 151–164 ppm in ¹³C NMR) .

- LC-MS/HRMS : Confirm molecular weight and purity (e.g., ESI m/z 317.1319 for a related derivative) .

- Elemental Analysis : Validate stoichiometry (e.g., C, H, N within 0.4% of theoretical values) .

Advanced Research Questions

Q. How can contradictory yields in triazine synthesis be resolved?

- Analysis : Discrepancies arise from variations in reaction temperature, solvent polarity, or substituent electronic effects. For example:

- Low-Temperature Reactions (0°C) improve selectivity for mono-substitution, reducing side products .

- Microwave-Assisted Synthesis reduces reaction time (e.g., 10 minutes at 120°C in DMSO) and enhances yields by 10–15% compared to conventional methods .

- Experimental Design : Systematically test solvent systems (THF vs. DMSO) and catalysts (Hünig’s base vs. KCN) to optimize conditions .

Q. What strategies validate the biological activity of 4-Chloro-N-methyl-1,3,5-triazin-2-amine derivatives?

- Methodology :

- Anticancer Screening : Use in vitro assays (e.g., MTT against leukemia cell lines) and in vivo models (e.g., mouse xenografts). Derivatives with electron-withdrawing groups (e.g., -CF₃) show IC₅₀ values <10 µM .

- Mechanistic Studies : Employ molecular docking to assess interactions with targets like mTOR or cysteine proteases .

- Data Interpretation : Correlate substituent effects (e.g., 4-fluorophenyl vs. 3-nitrophenyl) with activity trends using 3D-QSAR models .

Q. How do steric and electronic effects influence the reactivity of the triazine core?

- Case Study :

- Steric Hindrance : Bulky substituents (e.g., cyclopentyl) at the 4-position slow secondary substitution at the 6-position, requiring higher temperatures .

- Electronic Effects : Electron-deficient aryl groups (e.g., 3,5-difluorophenyl) enhance electrophilicity, accelerating nucleophilic displacement .

- Experimental Evidence : Kinetic studies show a 2.5-fold rate increase for reactions with electron-withdrawing substituents .

Methodological Challenges and Solutions

Q. What purification techniques are optimal for polar triazine derivatives?

- Approach :

- Silica Chromatography : Use gradient elution (2→40% ethyl acetate in hexanes) to resolve closely related derivatives .

- Recrystallization : Polar solvents (e.g., ethanol/water mixtures) improve crystal purity for X-ray analysis .

Q. How to address discrepancies in NMR data for triazine analogs?

- Troubleshooting :

- Dynamic Exchange : Protonation of the triazine ring in DMSO-d₆ can cause peak broadening. Use CDCl₃ for sharper signals .

- Tautomerism : Verify the dominant tautomeric form (e.g., amine vs. imine) via 2D NMR (NOESY/HSQC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.